Dibutyl-(4-phenyl-thiazol-2-YL)-amine
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Overview
Description
Dibutyl-(4-phenyl-thiazol-2-YL)-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl-(4-phenyl-thiazol-2-YL)-amine typically involves the reaction of 4-phenylthiazol-2-amine with dibutylamine under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the process. For instance, the use of a base such as sodium hydride or potassium carbonate can help in deprotonating the amine group, making it more nucleophilic and reactive towards dibutylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl-(4-phenyl-thiazol-2-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The phenyl group or the amine group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Dibutyl-(4-phenyl-thiazol-2-YL)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dibutyl-(4-phenyl-thiazol-2-YL)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazol-2-amine: A precursor in the synthesis of Dibutyl-(4-phenyl-thiazol-2-YL)-amine.
Dibutylamine: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a dibutylamine group and a phenylthiazole ring This unique structure can impart distinct chemical properties and biological activities compared to other thiazole derivatives
Properties
CAS No. |
169037-17-6 |
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Molecular Formula |
C17H24N2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N,N-dibutyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H24N2S/c1-3-5-12-19(13-6-4-2)17-18-16(14-20-17)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3 |
InChI Key |
RHIMXKQQNGCSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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